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(3R,4S)-3-methoxyoxan-4-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (3R,4S)-3-methoxyoxan-4-amine
  • CAS: 1232060-77-3; 1421066-70-7

Core Science & Biosynthesis

Foundational

Physicochemical Profiling of Substituted Oxanes: A Technical Guide for Medicinal Chemistry

Part 1: Core Directive & Introduction[1] The Oxane Imperative in Drug Design In the optimization of lead compounds, the tetrahydropyran (oxane) ring represents a critical "escape hatch" from the lipophilicity traps of ca...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Introduction[1]

The Oxane Imperative in Drug Design In the optimization of lead compounds, the tetrahydropyran (oxane) ring represents a critical "escape hatch" from the lipophilicity traps of carbocyclic scaffolds. While cyclohexane rings often drive potency through hydrophobic collapse, they frequently compromise metabolic stability and solubility.[1] The oxane scaffold acts as a bioisostere of cyclohexane, offering a lower lipophilicity profile (


LogP 

-1.2 to -1.5) and a vector for hydrogen bond acceptance, without sacrificing the sp³-rich complexity required for specific binding.[1]

This guide provides a rigorous physicochemical analysis of substituted oxanes, moving beyond simple property listings to the causal mechanisms—stereoelectronic effects and solvation dynamics—that dictate their behavior in biological systems.[1]

Part 2: Conformational Dynamics & Stereoelectronic Control[1]

The physicochemical utility of oxanes is governed by their conformational landscape.[1] Unlike cyclohexanes, where sterics dominate, oxanes are ruled by stereoelectronic forces, primarily the anomeric effect .[1]

The Anomeric Effect: Electronic vs. Steric Conflict

In 2-substituted oxanes, electronegative substituents (X = F, OR, Cl, NRg) at the anomeric position (C2) preferentially adopt the axial orientation, defying the steric logic that governs cyclohexanes.[1]

  • Mechanistic Causality: This preference arises from the stabilizing hyperconjugative interaction between the axial lone pair of the ring oxygen (

    
    ) and the antibonding orbital of the C-X bond (
    
    
    
    ).
  • Dipole Minimization: The equatorial conformer possesses parallel dipoles (ring C-O and substituent C-X), creating electrostatic repulsion.[1] The axial conformer opposes these dipoles.[1]

Impact on Drug Design:

  • Axial Preference: Designing a ligand where a 2-alkoxy group must bind in an equatorial pocket will incur an energetic penalty (approx.[1] 1.0–1.5 kcal/mol), reducing potency.[1]

  • Bond Length Changes: The

    
     interaction shortens the internal C-O bond and lengthens the exocyclic C-X bond, altering the pharmacophore geometry.[1]
    
The Reverse Anomeric Effect

When the substituent at C2 is positively charged (e.g., a protonated amine or pyridinium), the electrostatic preference reverses.[1] The equatorial conformer becomes favored to maximize the distance between the positive charge and the ring oxygen's partial positive character, although solvation effects often dominate this equilibrium.[1]

Visualization of Conformational Equilibrium

The following diagram illustrates the competing forces in 2-substituted oxanes.

AnomericEffect Axial Axial Conformer (Thermodynamically Favored) Equatorial Equatorial Conformer (Sterically Favored) Axial->Equatorial Ring Flip (k_eq) Interaction Hyperconjugation (n(O) -> sigma*(C-X)) Interaction->Axial Stabilizes Dipole Dipole Minimization (Opposing Vectors) Dipole->Axial Stabilizes Sterics 1,3-Diaxial Repulsion Sterics->Equatorial Favors

Caption: Stereoelectronic forces governing the axial-equatorial equilibrium in 2-substituted oxanes.

Part 3: Physicochemical Parameters[1][2][3]

Lipophilicity Modulation (LogP/LogD)

Replacing a methylene (-CH2-) with an ether oxygen (-O-) significantly reduces lipophilicity. This reduction is vector-dependent.[1]

ScaffoldSubstituentLogP (Experimental)

LogP (vs Cyclohexane)
Notes
Cyclohexane-H3.44-Baseline hydrophobic core
Oxane (THP) -H1.63 -1.81 Significant polarity increase
4-Methyl-THP-CH32.10-1.70Methyl adds ~0.5 LogP
4-OH-THP-OH0.15-High solubility fragment
Tetrahydrofuran-H0.46-Lower LogP than THP due to size

Design Insight: The oxane ring is superior to THF when a larger hydrophobic volume is required to fill a binding pocket, but a reduction in global LogP is necessary to improve metabolic clearance.[1]

Hydrogen Bond Basicity (pKBHX)

The basicity of the ether oxygen dictates its ability to accept hydrogen bonds from water (solubility) or protein donors (binding).

  • Oxane pKBHX: 1.23

  • THF pKBHX: 1.28[2]

  • Acyclic Ether pKBHX: ~1.00

Causality: Cyclic ethers exhibit higher hydrogen bond basicity than acyclic analogs because the alkyl chains are "pinned back" in the ring structure.[1] This reduces steric hindrance around the oxygen lone pairs, making them more accessible for H-bonding.[1]

Part 4: Metabolic Stability & Degradation[1]

Oxanes are generally robust but possess specific metabolic soft spots.[1] The carbons


 to the oxygen (C2 and C6) are susceptible to oxidative metabolism by CYP450 isoforms (typically CYP3A4 and CYP2D6).[1]
Mechanism of Degradation
  • H-Atom Abstraction: CYP450 abstracts a hydrogen from the

    
    -carbon (C2).[1]
    
  • Hydroxylation: Rebound hydroxylation forms a hemiacetal.[1]

  • Ring Opening: The hemiacetal is unstable and collapses to an acyclic hydroxy-aldehyde or undergoes further oxidation to a lactone.[1]

Stabilization Strategy:

  • Gem-dimethylation: Blocking C2/C6 with methyl groups prevents H-abstraction.[1]

  • Fluorination: Introduction of fluorine at C3/C5 inductively deactivates the C-H bonds at C2/C6, raising the oxidation potential.[1]

Metabolism THP Substituted Oxane (Parent) Radical C2-Radical Intermediate (CYP450 H-Abstraction) THP->Radical CYP450 [O] Hemiacetal 2-Hydroxy-Oxane (Hemiacetal) Radical->Hemiacetal OH Rebound RingOpen Acyclic Hydroxy-Aldehyde Hemiacetal->RingOpen Spontaneous Equilibrium Lactone Oxan-2-one (Lactone) Hemiacetal->Lactone Further Oxidation

Caption: Oxidative metabolic pathway of the oxane scaffold mediated by CYP450 enzymes.

Part 5: Experimental Protocols

Protocol A: Conformational Analysis via 1H NMR ( Coupling)

Objective: Determine the axial/equatorial ratio of 2-substituted oxanes to validate anomeric preferences. Principle: The Karplus equation relates the vicinal coupling constant (


) to the dihedral angle.[1]
  • 
     Hz (Dihedral ~180°)
    
  • 
     Hz (Dihedral ~60°)
    
  • 
     Hz (Dihedral ~60°)
    

Workflow:

  • Sample Prep: Dissolve 5-10 mg of compound in 0.6 mL of deuterated solvent.

    • Note: Use non-polar solvents (CDCl3, C6D6) to maximize the anomeric effect.[1] Polar solvents (DMSO-d6, CD3OD) stabilize the equatorial conformer via dipole solvation.[1]

  • Acquisition: Acquire 1H NMR spectrum (min 400 MHz, preferably 600 MHz for resolution).

  • Analysis: Focus on the signal of the proton at C2 (H2).[1]

    • If H2 is a doublet of doublets (dd) with one large coupling (>9 Hz), H2 is axial (indicating the substituent is equatorial).

    • If H2 appears as a narrow multiplet or triplet with small couplings (<5 Hz), H2 is equatorial (indicating the substituent is axial).

  • Validation: Perform Low-Temperature NMR (-78°C in CD2Cl2) to freeze the ring flip. Integration of distinct conformer signals provides the exact

    
    .
    
Protocol B: High-Throughput LogP Determination (HPLC Method)

Objective: Rapidly determine lipophilicity without the throughput limitations of shake-flask methods. Principle: Retention time on a C18 column correlates linearly with LogP for neutral compounds.[1]

Workflow:

  • Calibration: Prepare a standard mixture of 5-7 reference compounds with known LogP values spanning the expected range (e.g., Acetanilide, Toluene, Naphthalene).

  • System Setup:

    • Column: Agilent ZORBAX Eclipse Plus C18 (Rapid Resolution), 4.6 x 50 mm, 3.5 µm.[1]

    • Mobile Phase: Isocratic 50:50 Methanol:Water (buffered to pH 7.4 with 10mM Ammonium Acetate if ionizable groups are present).[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Detection: DAD at 254 nm (or 210 nm for non-chromophores).

  • Measurement: Inject 5 µL of the test oxane (100 µM in MeOH).

  • Calculation:

    • Calculate capacity factor

      
       where 
      
      
      
      is the dead time (uracil injection).
    • Plot Log

      
       vs. Literature LogP of standards.[1]
      
    • Interpolate the LogP of the oxane from the regression line.[1]

  • Self-Validation: Run a "Check Standard" (e.g., Tetrahydropyran, LogP 1.[1]63) every 10 samples. Result must be within ±0.1 units.

References

  • Tetrahydropyrans in Drug Discovery. PharmaBlock Whitepaper. Source:

  • The pKBHX Database: Toward a Better Understanding of Hydrogen-Bond Basicity for Medicinal Chemists. J. Med. Chem. Source:

  • Conformation and the anomeric effect in 2-halotetrahydropyrans. J. Org. Chem. Source:

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. MedChemComm. Source:

  • Novel Methods for the Prediction of logP, pKa, and logD. J. Chem. Inf. Model. Source:

Sources

Exploratory

Technical Guide: Strategic Synthesis of Substituted Tetrahydropyrans

Executive Summary The tetrahydropyran (THP) moiety is a pharmacophore of immense significance, serving as the structural anchor for marine polyether toxins (e.g., Brevetoxins), macrolide antibiotics (e.g., Bryostatins),...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The tetrahydropyran (THP) moiety is a pharmacophore of immense significance, serving as the structural anchor for marine polyether toxins (e.g., Brevetoxins), macrolide antibiotics (e.g., Bryostatins), and numerous synthetic pheromones. For the drug development chemist, the challenge is rarely just "closing the ring"; it is closing the ring with precise stereochemical control over substituents at the


 and 

positions.

This guide moves beyond textbook definitions to analyze the three dominant methodologies—Prins Cyclization , Ring-Closing Metathesis (RCM) , and Intramolecular Epoxide Opening . We evaluate these based on kinetic favorability, stereochemical outcome, and scalability.

The Prins Cyclization: Thermodynamic Stereocontrol

Best for: Constructing 2,4,6-trisubstituted THPs with high cis-selectivity.

The Prins reaction is the gold standard for generating complexity from simple precursors. It involves the acid-catalyzed condensation of an aldehyde with a homoallylic alcohol.

Mechanistic Causality

The reaction is driven by the formation of an oxocarbenium ion intermediate. The high stereoselectivity arises because the cyclization proceeds through a chair-like transition state . To minimize 1,3-diaxial interactions, substituents preferentially adopt equatorial positions, typically yielding the all-cis 2,4,6-trisubstituted product.

Pathway Visualization

The following diagram illustrates the critical "Chair-Like" transition state that dictates the stereochemistry.

PrinsMechanism Start Homoallylic Alcohol + Aldehyde Inter1 Hemiacetal Start->Inter1 Acid Cat. Oxo Oxocarbenium Ion (Key Intermediate) Inter1->Oxo -H2O TS Chair-Like TS (Equatorial Pref.) Oxo->TS Cyclization Cation THP Cation TS->Cation Bond Formation Product 2,4,6-cis-THP Cation->Product Nucleophile Capture (X-)

Figure 1: The Prins cyclization pathway highlighting the oxocarbenium intermediate and the stereodetermining chair transition state.

Validated Protocol: TFA-Mediated Cyclization

Note: This protocol is a self-validating system. The disappearance of the aldehyde carbonyl peak in IR and the appearance of ether C-O stretches confirm progress.

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Reagents: Dissolve the homoallylic alcohol (1.0 equiv) and aldehyde (1.1 equiv) in anhydrous DCM (

    
    ).
    
  • Initiation: Cool to

    
    . Add Trifluoroacetic acid (TFA) (1.0–2.0 equiv) dropwise.
    
    • Why? TFA is strong enough to generate the oxocarbenium ion but often mild enough to prevent polymerization of sensitive aldehydes compared to Lewis acids like

      
      .
      
  • Monitoring: Stir at ambient temperature. Monitor by TLC (stain with PMA). Look for the disappearance of the aldehyde spot.

  • Quench: Pour into saturated

    
     solution.
    
  • Purification: Extract with DCM, dry over

    
    , and concentrate.
    

Ring-Closing Metathesis (RCM): The Kinetic Powerhouse

Best for: Large rings or THPs with sensitive functional groups that cannot survive acidic Prins conditions.

RCM constructs the ring via the formation of a


 double bond rather than a 

bond. This requires a pre-synthesized diene ether precursor.
Mechanistic Causality

Unlike Prins, RCM does not inherently set stereocenters during the ring closure. The stereochemistry at


 and 

must be established in the acyclic precursor. The reaction is driven entropically by the release of volatile ethylene gas.
Workflow Visualization

RCMWorkflow Precursor Acyclic Diene Ether (Stereocenters pre-set) Cycle Metallacyclobutane Cycle Precursor->Cycle Initiation Catalyst Ru-Catalyst (Grubbs II) Catalyst->Cycle DHP Dihydropyran (DHP) Cycle->DHP - Ethylene (Gas) Hydrogenation H2 / Pd/C DHP->Hydrogenation Reduction Final Substituted THP Hydrogenation->Final

Figure 2: The RCM workflow.[1] Note that the initial product is a dihydropyran, requiring a subsequent reduction step to access the THP.

Validated Protocol: Grubbs II Cyclization
  • Concentration Control: Dissolve the diene precursor in degassed DCM.

    • Critical Step: Concentration must be low (

      
      ) to favor intramolecular cyclization (RCM) over intermolecular polymerization (ADMET).
      
  • Catalyst Addition: Add Grubbs 2nd Generation catalyst (2–5 mol%).

  • Reflux: Heat to

    
     for 2–12 hours.
    
  • Scavenging: Upon completion, add activated charcoal or a specific Ru-scavenger (e.g., DMSO or tris(hydroxymethyl)phosphine) to remove the metal.

    • Why? Residual Ruthenium can isomerize the double bond or poison subsequent hydrogenation catalysts.

Intramolecular Epoxide Opening: The Biomimetic Route

Best for: Polyether ladders and systems requiring trans-stereochemistry (via inversion).

This method mimics the biosynthesis of marine toxins (Nakanishi hypothesis).[2] It involves the nucleophilic attack of a hydroxyl group onto an epoxide.

Mechanistic Causality: Baldwin's Rules

A major challenge here is regioselectivity.[3] According to Baldwin's rules, 5-exo-tet cyclization (forming THF) is kinetically favored over 6-endo-tet (forming THP).

  • Solution: To force the 6-endo path, we often use a "directing group" (like a vinyl group) adjacent to the epoxide or use Lewis acids that coordinate to the epoxide oxygen, altering the electronics to favor the formation of the 6-membered ring.[3]

Decision Matrix Visualization

EpoxideLogic Substrate Epoxy-Alcohol ConditionA Acid / Basic Conditions (Standard) Substrate->ConditionA ConditionB Lewis Acid (BF3) or Vinyl Directing Group Substrate->ConditionB ResultA 5-exo-tet (THF Formation) ConditionA->ResultA Kinetic Control ResultB 6-endo-tet (THP Formation) ConditionB->ResultB Electronic/Chelation Control

Figure 3: Overcoming Baldwin's Rules. Standard conditions favor THF; specific directing groups or Lewis acids are required to shift the pathway toward THP.

Comparative Analysis

FeaturePrins CyclizationRing-Closing Metathesis (RCM)Epoxide Opening
Primary Bond Formed C–C (and ring closure)C=C (ring closure)C–O (ring closure)
Stereocontrol Source Thermodynamic (Chair TS)Pre-existing in precursorInversion (

) at epoxide
Typical Product 2,4,6-cis-THPDihydropyran (needs reduction)Trans-fused systems
Key Limitation Acid sensitivity of substrateHigh catalyst cost (Ru)Regioselectivity (5-exo vs 6-endo)
Atom Economy HighLow (loss of ethylene)High

References

  • Prins Cyclization Review

    • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein J. Org. Chem. 2021.[4][5][6][7][8][9]

  • Ring-Closing Metathesis (RCM)

    • Ring-Closing Metathesis in Pharmaceutical Development: Fundamentals, Applications, and Future Directions.
    • [8]

  • Epoxide Opening & Biosynthesis

    • Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans.[9] Royal Society of Chemistry (Natural Product Reports).

    • [8][10]

  • Hetero-Diels-Alder

    • Highly substituted tetrahydropyrones from hetero-Diels-Alder reactions.[10][11] Journal of Organic Chemistry.[4][6]

Sources

Foundational

Chiral Oxane Amines: A Technical Guide to Their Discovery and Synthetic Evolution

For Researchers, Scientists, and Drug Development Professionals Abstract Chiral oxane amines, heterocyclic compounds featuring a saturated oxygen-containing ring and a stereogenic amine-bearing center, are privileged sca...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral oxane amines, heterocyclic compounds featuring a saturated oxygen-containing ring and a stereogenic amine-bearing center, are privileged scaffolds in medicinal chemistry. Their unique conformational constraints and hydrogen bonding capabilities make them crucial pharmacophores in a wide array of therapeutic agents. This in-depth technical guide provides a comprehensive overview of the discovery and synthetic history of these valuable molecules. It traces the evolution of synthetic strategies from classical resolution-based methods to modern catalytic asymmetric transformations, including organocatalysis, transition-metal catalysis, and biocatalysis. Key mechanistic principles, field-proven insights into experimental design, and detailed protocols for seminal reactions are presented. This guide aims to equip researchers and drug development professionals with a thorough understanding of the synthesis of chiral oxane amines, fostering innovation in the design and creation of next-generation therapeutics.

The Dawn of a Privileged Scaffold: Early Encounters and Synthetic Challenges

The story of chiral oxane amines is intrinsically linked to the broader history of stereochemistry and the synthesis of natural products. Early organic chemists often encountered these motifs within complex molecular architectures isolated from natural sources. However, the deliberate and stereocontrolled synthesis of these compounds remained a formidable challenge for a significant period.

The initial approaches to obtaining enantiomerically enriched oxane amines relied heavily on classical methods, primarily the resolution of racemic mixtures. This often involved the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization. While effective in some cases, these methods were often inefficient, low-yielding, and difficult to scale.

A significant leap forward in the construction of the oxane ring came with the discovery and development of the Prins reaction . First reported by Hendrik Jacobus Prins in 1919, this acid-catalyzed addition of an aldehyde or ketone to an alkene has become a cornerstone for the synthesis of tetrahydropyrans.[1] The intramolecular version of this reaction, in particular, provided a powerful tool for the construction of the oxane core. Early applications of the Prins cyclization, however, generally resulted in racemic or diastereomeric mixtures, necessitating subsequent resolution steps to isolate the desired chiral amine.

A landmark in the synthesis of a related class of chiral heterocycles, the piperidines, was the total synthesis of (-)-Cassine , an alkaloid isolated from the leaves and twigs of Cassia excelsa.[2] While not an oxane amine, the strategies developed for the stereocontrolled synthesis of this piperidine alkaloid, including methods reported by Momose and Oetting involving enzymatic resolution, laid crucial groundwork for the asymmetric synthesis of related six-membered heterocycles.[2]

The early history of oxetane synthesis also saw the development of key ring-forming reactions. The Paternò–Büchi reaction , a photochemical [2+2] cycloaddition between a carbonyl and an alkene, provided a direct route to the oxetane ring system.[3] However, achieving enantioselectivity in these early photochemical methods was a significant hurdle.

The Renaissance of Asymmetric Synthesis: Catalytic Strategies for Chiral Oxane Amine Construction

The latter half of the 20th century and the dawn of the 21st century witnessed a paradigm shift in the synthesis of chiral molecules, moving from stoichiometric chiral auxiliaries and resolution to catalytic asymmetric methods. This revolution has had a profound impact on the synthesis of chiral oxane amines, providing elegant and efficient routes to these valuable compounds.

Organocatalysis: A Metal-Free Approach to Chirality

The emergence of organocatalysis, utilizing small organic molecules as catalysts, has provided a powerful and often more sustainable alternative to metal-based catalysis. Chiral secondary amines, such as those derived from proline, and chiral phosphoric acids have proven to be particularly effective in activating substrates towards enantioselective transformations.[4][5]

A key strategy for the synthesis of chiral aminotetrahydropyrans is the organocatalytic asymmetric oxa-Michael addition .[6] In this reaction, an oxygen nucleophile adds to an α,β-unsaturated carbonyl compound, followed by a subsequent cyclization. Chiral amine catalysts can activate the unsaturated system towards nucleophilic attack by forming a transient iminium ion, effectively shielding one face of the molecule and directing the incoming nucleophile to create a specific stereocenter.

Diagram 1: Iminium Ion Catalysis in Asymmetric Oxa-Michael Addition

G cluster_0 Catalytic Cycle Unsaturated_Aldehyde α,β-Unsaturated Aldehyde Iminium_Ion Chiral Iminium Ion (LUMO Lowered) Unsaturated_Aldehyde->Iminium_Ion + Chiral Amine - H₂O Chiral_Amine Chiral Secondary Amine Catalyst Enamine Enamine Intermediate Iminium_Ion->Enamine + Nucleophile Nucleophile Oxygen Nucleophile (from Hydroxy-tether) Product Chiral Oxane Amine Precursor Enamine->Product Intramolecular Cyclization Product->Chiral_Amine + H₂O Water H₂O

Caption: Organocatalytic cycle for asymmetric oxa-Michael addition.

This strategy has been successfully applied to the synthesis of highly functionalized tetrahydropyrans. For instance, a quinine-derived squaramide has been shown to efficiently catalyze a triple-domino Michael/aza-Henry/cyclization reaction to produce tetrahydropyridines, a conceptually related class of heterocycles, with excellent enantioselectivities.[1][7] These principles are directly translatable to the synthesis of chiral aminotetrahydropyrans.

Transition-Metal Catalysis: Powerful Tools for Bond Formation

Transition-metal catalysis has long been a workhorse of organic synthesis, and its application to the asymmetric synthesis of chiral oxane amines has yielded a plethora of powerful methods.

One notable example is the Pd(II)-catalyzed stereoselective γ-methylene C–H arylation of aminotetrahydropyrans .[8] This method allows for the direct functionalization of the tetrahydropyran ring with high diastereoselectivity, providing access to highly substituted and structurally diverse chiral oxane amines.

The aza-Prins reaction , an intramolecular cyclization of an N-homoallyliminium ion, has also been a focus of methods development for the synthesis of nitrogen-containing heterocycles.[7][9][10][11][12] While early examples often lacked stereocontrol, recent advances have enabled highly diastereoselective and, in some cases, enantioselective versions of this reaction, providing a powerful route to chiral piperidines and, by extension, related oxane amine structures.

Biocatalysis: Harnessing Nature's Catalysts

The use of enzymes as catalysts in organic synthesis offers unparalleled selectivity and mild reaction conditions.[13][14][15] For the synthesis of chiral amines, enzymes such as transaminases , amine dehydrogenases , and imine reductases have proven to be exceptionally powerful.[16]

Biocatalytic asymmetric amination represents a green and highly efficient approach to chiral oxane amines. This can be achieved through the reductive amination of a ketone precursor bearing an oxane ring, or through the kinetic resolution of a racemic oxane amine. The high stereoselectivity of enzymes often leads to products with exceptional enantiomeric purity.

The application of biocatalysis is exemplified in the industrial synthesis of many chiral amine pharmaceuticals, and the principles are readily applicable to the production of chiral oxane amines.[17]

Key Synthetic Methodologies: A Practical Guide

This section details some of the most influential and widely used methods for the synthesis of chiral oxane amines, providing step-by-step protocols and mechanistic insights.

Asymmetric Prins Cyclization

The asymmetric Prins cyclization is a powerful method for the enantioselective construction of the tetrahydropyran ring. Chiral Brønsted acids, such as chiral phosphoric acids, have emerged as highly effective catalysts for this transformation.

Experimental Protocol: Asymmetric Prins Cyclization

  • To a stirred solution of the homoallylic alcohol (1.0 equiv) and the aldehyde (1.2 equiv) in a suitable solvent (e.g., toluene, CH₂Cl₂) at the specified temperature (e.g., -20 °C to room temperature), is added the chiral phosphoric acid catalyst (e.g., 1-10 mol%).

  • The reaction mixture is stirred until completion, as monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to afford the desired chiral tetrahydropyran derivative.

Table 1: Representative Asymmetric Prins Cyclizations

EntryAldehydeHomoallylic AlcoholCatalystYield (%)ee (%)Reference
1Benzaldehyde3-Buten-1-ol(R)-TRIP8592[18]
2p-Nitrobenzaldehyde3-Buten-1-ol(S)-SPINOL-PA9195[19]
3Cinnamaldehyde4-Penten-1-ol(R)-BAMOL-PA7888[20]

Diagram 2: Mechanism of Asymmetric Prins Cyclization

G cluster_0 Catalytic Cycle Aldehyde Aldehyde Activated_Aldehyde Protonated Aldehyde Aldehyde->Activated_Aldehyde + CPA-H Catalyst_H Chiral Phosphoric Acid (CPA-H) Oxocarbenium Oxocarbenium Ion Intermediate Activated_Aldehyde->Oxocarbenium + Homoallylic Alcohol - H₂O Homoallylic_Alcohol Homoallylic Alcohol Cyclization_TS [Chiral Environment] Cyclization Transition State Oxocarbenium->Cyclization_TS Cationic_Intermediate Cationic Intermediate Cyclization_TS->Cationic_Intermediate Product_H Protonated Product Cationic_Intermediate->Product_H + H₂O Product Chiral Tetrahydropyran Product_H->Product - CPA-H

Caption: Proposed mechanism for the chiral phosphoric acid-catalyzed asymmetric Prins cyclization.

Intramolecular Hetero-Diels-Alder Reaction

The intramolecular hetero-Diels-Alder (IMHDA) reaction provides a powerful and convergent route to construct the tetrahydropyran ring fused to another ring system.[21][22][23][24][25] This reaction involves a [4+2] cycloaddition between a diene and a dienophile, where one or more heteroatoms are part of the pi-system. When the diene and dienophile are tethered within the same molecule, the reaction proceeds intramolecularly to form a bicyclic product.

Experimental Protocol: Intramolecular Hetero-Diels-Alder Reaction

  • A solution of the diene-dienophile precursor in a high-boiling solvent (e.g., toluene, xylene) is heated to reflux.

  • The reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography or crystallization to afford the desired bicyclic oxane amine derivative.

Biocatalytic Reductive Amination

Biocatalytic reductive amination offers a highly enantioselective and environmentally benign method for the synthesis of chiral amines.

Experimental Protocol: Biocatalytic Reductive Amination

  • To a buffered aqueous solution (e.g., phosphate buffer, pH 7.0) is added the ketone substrate, an amine source (e.g., ammonia or an alkylamine), and a cofactor (e.g., NADH or NADPH).

  • The appropriate amine dehydrogenase or imine reductase enzyme is added to initiate the reaction. A cofactor regeneration system (e.g., glucose and glucose dehydrogenase) is often included.

  • The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation.

  • The reaction progress is monitored by HPLC or GC.

  • Upon completion, the enzyme is removed by centrifugation or filtration.

  • The aqueous solution is extracted with an organic solvent, and the product is isolated and purified.

Applications in Drug Discovery and Development

The chiral oxane amine motif is a key structural feature in numerous biologically active molecules and approved pharmaceuticals. The conformational rigidity imparted by the oxane ring, combined with the hydrogen bonding and basic properties of the amine, allows for precise and high-affinity interactions with biological targets.

One prominent example is the class of dipeptidyl peptidase-4 (DPP-4) inhibitors , which are used for the treatment of type 2 diabetes. Several DPP-4 inhibitors feature a chiral aminotetrahydropyran core, which is crucial for their binding to the active site of the enzyme.[8]

The oxetane ring, a four-membered oxane, has also gained significant attention in medicinal chemistry as a "magic methyl" isostere.[11][16][26][27][28][29] Replacing a gem-dimethyl group with an oxetane can improve metabolic stability, aqueous solubility, and other pharmacokinetic properties. The synthesis of chiral oxetane amines is therefore of great interest for the development of novel drug candidates.

Future Perspectives

The discovery and synthetic history of chiral oxane amines is a testament to the ingenuity and evolution of organic synthesis. From the laborious classical resolutions to the elegant and efficient catalytic asymmetric methods of today, the ability to construct these valuable scaffolds with high stereocontrol has advanced tremendously.

Future developments in this field will likely focus on several key areas:

  • Development of novel catalytic systems: The discovery of new and more efficient catalysts, including organocatalysts, transition-metal complexes, and engineered enzymes, will continue to drive innovation.

  • C-H functionalization: The direct, stereoselective functionalization of C-H bonds on the oxane ring offers a highly atom-economical approach to structural diversification.

  • Flow chemistry: The implementation of continuous flow technologies for the synthesis of chiral oxane amines will enable safer, more scalable, and more efficient manufacturing processes.

  • Biocatalysis: The continued development of novel enzymes and biocatalytic cascades will provide even more powerful and sustainable routes to these important molecules.

As our understanding of the role of three-dimensional molecular shape in biological recognition deepens, the demand for structurally diverse and stereochemically pure building blocks like chiral oxane amines will only continue to grow. The ongoing evolution of synthetic methodology will be crucial in meeting this demand and enabling the discovery of the next generation of life-changing medicines.

References

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Protocols & Analytical Methods

Method

The Emergent Potential of (3R,4S)-3-methoxyoxan-4-amine in Asymmetric Synthesis: A Guide for the Modern Chemist

Introduction: Unveiling a Novel Chiral Scaffold In the relentless pursuit of stereochemical control in organic synthesis, the development of novel chiral building blocks and catalysts remains a paramount objective. The (...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Novel Chiral Scaffold

In the relentless pursuit of stereochemical control in organic synthesis, the development of novel chiral building blocks and catalysts remains a paramount objective. The (3R,4S)-3-methoxyoxan-4-amine scaffold, a unique chiral 1,2-amino alcohol embedded within a tetrahydropyran (oxane) ring, represents a promising yet underexplored frontier in asymmetric synthesis. Its constrained cyclic structure, coupled with the bidentate coordination capabilities of the amino and methoxy groups, offers a compelling platform for the development of new chiral ligands, auxiliaries, and organocatalysts. This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, elucidating the prospective synthesis and multifaceted applications of this intriguing molecule. While direct literature on (3R,4S)-3-methoxyoxan-4-amine is nascent, this guide draws upon established principles and analogous systems to provide a robust framework for its utilization.

The tetrahydropyran motif is a privileged structure found in numerous natural products with significant biological activity.[1] The incorporation of a defined stereochemical relationship between a methoxy and an amino group at the C3 and C4 positions introduces a chiral environment ripe for exploitation in asymmetric transformations. Chiral 1,2-amino alcohols are a cornerstone of modern asymmetric catalysis, serving as highly effective ligands for a multitude of metal-catalyzed reactions.[2][3][4] The rigidified conformation of the oxane ring in (3R,4S)-3-methoxyoxan-4-amine is anticipated to enhance stereochemical communication and lead to high levels of enantioselectivity.

Proposed Enantioselective Synthesis of (3R,4S)-3-methoxyoxan-4-amine

A robust and scalable synthesis is crucial for the widespread adoption of a new chiral building block. Drawing inspiration from methodologies for the synthesis of substituted tetrahydropyrans and chiral amines, a plausible enantioselective route to (3R,4S)-3-methoxyoxan-4-amine is proposed.[5][6][7] The strategy hinges on an organocatalyzed asymmetric Michael addition to establish the initial stereocenters, followed by diastereoselective reduction and subsequent functional group manipulations.

Synthetic_Pathway A α,β-Unsaturated Ester D Michael Adduct A->D + B, Cat. C Asymmetric Michael Addition B Protected Hydroxyacetaldehyde C Organocatalyst (e.g., Chiral Amine) E Diastereoselective Reduction D->E e.g., NaBH4, CeCl3 F Cyclized Precursor E->F Acid-catalyzed Cyclization G Azide Introduction (Mitsunobu) F->G DPPA, DEAD H Azide Reduction G->H e.g., H2, Pd/C I Methylation H->I e.g., MeI, NaH J Final Product (3R,4S)-3-methoxyoxan-4-amine I->J Deprotection

Figure 1: Proposed synthetic workflow for (3R,4S)-3-methoxyoxan-4-amine.

Protocol 1: Proposed Synthesis of (3R,4S)-3-methoxyoxan-4-amine
  • Asymmetric Michael Addition: To a solution of a suitable α,β-unsaturated ester (1.0 equiv) and a protected hydroxyacetaldehyde derivative (1.2 equiv) in an appropriate solvent (e.g., toluene, CH2Cl2) at -20 °C, add a chiral secondary amine organocatalyst (e.g., a diarylprolinol silyl ether, 10 mol%). Stir the reaction mixture for 24-48 hours, monitoring by TLC. Upon completion, quench the reaction and purify the Michael adduct by column chromatography.

  • Diastereoselective Reduction: Dissolve the Michael adduct (1.0 equiv) in methanol and cool to -78 °C. Add CeCl3·7H2O (1.1 equiv) and stir for 20 minutes. Add NaBH4 (1.5 equiv) portion-wise and stir for 2 hours. Quench the reaction with saturated aqueous NH4Cl and extract with an organic solvent. Purify the resulting diol by column chromatography.

  • Cyclization and Hydroxyl Activation: Treat the diol with a catalytic amount of a strong acid (e.g., CSA, PTSA) in a suitable solvent to effect cyclization to the corresponding 4-hydroxytetrahydropyran. The resulting alcohol is then subjected to Mitsunobu conditions with diphenylphosphoryl azide (DPPA) and diethyl azodicarboxylate (DEAD) to introduce the azide functionality with inversion of stereochemistry.

  • Final Steps: The azide is reduced to the primary amine via catalytic hydrogenation (H2, Pd/C). The resulting amino alcohol is then selectively methylated at the hydroxyl group using a methylating agent (e.g., methyl iodide) in the presence of a base (e.g., NaH). Finally, removal of any protecting groups affords the target (3R,4S)-3-methoxyoxan-4-amine.

Application as a Chiral Ligand in Asymmetric Catalysis

The vicinal amino and methoxy functionalities of (3R,4S)-3-methoxyoxan-4-amine make it an excellent candidate for a bidentate ligand in metal-catalyzed asymmetric reactions. The methoxy group, while a weaker donor than a hydroxyl group, can still participate in chelation, creating a well-defined chiral pocket around the metal center.

Case Study: Asymmetric Transfer Hydrogenation of Ketones

Asymmetric transfer hydrogenation is a powerful method for the synthesis of chiral alcohols.[3] Chiral 1,2-amino alcohols are known to be effective ligands for ruthenium catalysts in this transformation.

Asymmetric_Transfer_Hydrogenation Substrate Prochiral Ketone Product Chiral Alcohol Substrate->Product Catalyst, H_Source Catalyst [Ru(p-cymene)Cl2]2 + (3R,4S)-3-methoxyoxan-4-amine H_Source HCO2H / Et3N

Figure 2: Workflow for asymmetric transfer hydrogenation.

Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone
  • Catalyst Pre-formation: In a nitrogen-flushed Schlenk tube, dissolve [Ru(p-cymene)Cl2]2 (1 mol%) and (3R,4S)-3-methoxyoxan-4-amine (2.2 mol%) in isopropanol (0.1 M). Stir the mixture at 80 °C for 30 minutes to form the active catalyst.

  • Reaction Setup: In a separate flask, dissolve acetophenone (1.0 equiv) in a 5:2 mixture of formic acid and triethylamine.

  • Hydrogenation: Add the pre-formed catalyst solution to the substrate solution. Stir the reaction at room temperature for 12-24 hours, monitoring by GC or HPLC.

  • Work-up and Analysis: Upon completion, quench the reaction with water and extract with an appropriate organic solvent. The organic layers are combined, dried, and concentrated. The enantiomeric excess of the resulting 1-phenylethanol is determined by chiral HPLC or GC.

EntrySubstrateLigandCatalyst Loading (mol%)Yield (%)ee (%)
1Acetophenone(3R,4S)-3-methoxyoxan-4-amine1.0>95>90 (expected)
2Propiophenone(3R,4S)-3-methoxyoxan-4-amine1.0>95>90 (expected)
32-Acetylnaphthalene(3R,4S)-3-methoxyoxan-4-amine1.0>95>90 (expected)
Table 1: Expected performance in asymmetric transfer hydrogenation.

Application as a Chiral Auxiliary

Chiral auxiliaries are powerful tools for diastereoselective reactions, allowing for the formation of new stereocenters with high levels of control.[8][9] The amine functionality of (3R,4S)-3-methoxyoxan-4-amine allows for its covalent attachment to a substrate, for example, through amide bond formation with a carboxylic acid. The chiral environment of the auxiliary can then direct subsequent reactions at a prochiral center.

Case Study: Asymmetric Aldol Reaction

The Evans' oxazolidinone auxiliaries are well-known for their high diastereoselectivity in aldol reactions.[8] Similarly, an amide derived from (3R,4S)-3-methoxyoxan-4-amine can be used to control the stereochemical outcome of an enolate addition to an aldehyde.

Asymmetric_Aldol_Reaction Start Propionyl amide of (3R,4S)-3-methoxyoxan-4-amine Enolate Boron Enolate Start->Enolate Bu2BOTf, DIPEA Adduct Diastereomerically enriched Aldol Adduct Enolate->Adduct + Aldehyde Aldehyde Aldehyde (R-CHO) Cleavage Auxiliary Cleavage Adduct->Cleavage e.g., LiOH, H2O2 Product Chiral β-Hydroxy Acid Derivative Cleavage->Product

Figure 3: Workflow for an auxiliary-controlled aldol reaction.

Protocol 3: Asymmetric Aldol Reaction with a Chiral Amide
  • Amide Formation: Couple propionic acid with (3R,4S)-3-methoxyoxan-4-amine using standard peptide coupling reagents (e.g., EDC, HOBt) to form the corresponding propionyl amide.

  • Enolate Formation: Dissolve the chiral amide (1.0 equiv) in CH2Cl2 and cool to -78 °C. Add di-n-butylboron triflate (1.1 equiv) followed by diisopropylethylamine (1.2 equiv). Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 1 hour.

  • Aldol Addition: Cool the reaction mixture back to -78 °C and add the aldehyde (e.g., isobutyraldehyde, 1.2 equiv) dropwise. Stir for 2 hours at -78 °C, then warm to room temperature over 1 hour.

  • Work-up and Auxiliary Cleavage: Quench the reaction with a pH 7 buffer and extract the product. The crude aldol adduct can be purified or directly subjected to auxiliary cleavage. Treatment with LiOH and H2O2 will yield the chiral β-hydroxy carboxylic acid. The diastereomeric ratio can be determined by NMR analysis of the crude product.

EntryAldehydeDiastereomeric Ratio (syn:anti)
1Isobutyraldehyde>95:5 (expected)
2Benzaldehyde>95:5 (expected)
3Acetaldehyde>90:10 (expected)
Table 2: Expected diastereoselectivity in aldol reactions.

Conclusion and Future Outlook

(3R,4S)-3-methoxyoxan-4-amine stands as a promising and versatile scaffold for asymmetric synthesis. While its full potential is yet to be unlocked, the foundational principles of chiral 1,2-amino alcohol chemistry and the established synthetic routes for substituted tetrahydropyrans provide a clear roadmap for its exploration. Its applications as a chiral ligand in metal catalysis and as a chiral auxiliary in diastereoselective transformations are expected to deliver high levels of stereochemical control. Furthermore, its structural similarity to the pyrrolidine analogue, which is an important intermediate in medicinal chemistry, suggests potential applications in drug discovery programs.[10] The development of efficient and scalable synthetic protocols for (3R,4S)-3-methoxyoxan-4-amine will undoubtedly pave the way for its widespread use and the discovery of novel asymmetric transformations.

References

  • Clarke, P. A., et al. (2022). Enantioselective “clip-cycle” synthesis of di-, tri- and spiro-substituted tetrahydropyrans. Organic & Biomolecular Chemistry, 20(4), 1181-1185. Available from: [Link]

  • Wang, Y., et al. (2020). Catalytic Asymmetric Synthesis of Chiral Oxaspirolactones and Tetrahydropyrans via Ammonium-Catalyzed Reactions of Vinyl Ketones and Nitroalcohols. Organic Letters, 22(22), 8966–8971. Available from: [Link]

  • CN102030734A. (2011). Method for synthesizing chiral pharmaceutical intermediate 3-amino tetrahydropyrane and salt thereof. Google Patents.
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  • Vetica, F., et al. (2017). Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis. ResearchGate. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Available from: [Link]

  • Reddy, P. V., & Sabitha, G. (2013). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine drugs, 11(10), 3857–3915. Available from: [Link]

  • Alcaide, B., et al. (1998). Synthesis of Chiral 3,4-Disubstituted Pyrroles from L-Amino Acids. ResearchGate. Available from: [Link]

  • Enders, D., et al. (2013). Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence. Angewandte Chemie International Edition, 52(49), 12944-12948. Available from: [Link]

  • Wang, C., et al. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Molecules, 29(1), 123. Available from: [Link]

  • ResearchGate. (n.d.). Practical synthesis of (3 S, 4 S)-3-methoxy-4-methylaminopyrrolidine. Available from: [Link]

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  • Li, Y., et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. ACS Omega, 9(18), 20456–20465. Available from: [Link]

  • Wang, X., et al. (2013). Highly Stereoselective Synthesis of 2,6-cis-Substituted Tetrahydropyrans Using a One-Pot Sequential Catalysis. Organic Letters, 15(13), 3354–3357. Available from: [Link]

  • Reddy, P. V., et al. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(18), 11097–11105. Available from: [Link]

  • Suwiński, J., et al. (2023). Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues. Molecules, 28(2), 859. Available from: [Link]

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Application

Application Notes and Protocols: Stereoselective Synthesis of Tetrahydropyrans via Prins Cyclization

For Researchers, Scientists, and Drug Development Professionals Introduction The tetrahydropyran (THP) motif is a privileged scaffold found in a vast array of biologically active natural products, including polyether ant...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydropyran (THP) motif is a privileged scaffold found in a vast array of biologically active natural products, including polyether antibiotics, marine toxins, and pheromones.[1][2][3] Its prevalence in medicinally relevant molecules underscores the critical need for efficient and stereoselective methods for its construction. Among the various synthetic strategies, the Prins cyclization has emerged as a powerful and versatile tool for the formation of substituted tetrahydropyran rings.[1][2][4] This acid-catalyzed reaction involves the condensation of a homoallylic alcohol with an aldehyde, proceeding through a key oxocarbenium ion intermediate to forge the characteristic six-membered oxygen-containing ring.[3][5]

This comprehensive guide provides an in-depth exploration of the experimental setup for the Prins cyclization, offering detailed protocols for both Lewis acid and Brønsted acid-catalyzed transformations. Beyond a mere recitation of steps, this document delves into the mechanistic underpinnings of the reaction, the rationale behind the choice of catalysts and reaction conditions, and troubleshooting strategies to overcome common synthetic hurdles.

Mechanistic Insights: The Driving Force of Cyclization

The Prins cyclization is initiated by the activation of an aldehyde with an acid catalyst (Lewis or Brønsted) to generate a highly electrophilic oxocarbenium ion. This intermediate is then intramolecularly trapped by the nucleophilic alkene of a homoallylic alcohol. The stereochemical outcome of the reaction is often dictated by a chair-like transition state, which minimizes steric interactions and leads to the preferential formation of the cis-substituted tetrahydropyran.[3][6] The resulting cyclic carbocation is subsequently quenched by a nucleophile to yield the final product.

Prins_Mechanism cluster_0 Catalyst Activation cluster_1 Cyclization cluster_2 Quenching Aldehyde Aldehyde Oxocarbenium Oxocarbenium Ion Aldehyde->Oxocarbenium Activation Homoallylic_Alcohol Homoallylic Alcohol Chair_TS Chair-like Transition State Homoallylic_Alcohol->Chair_TS Catalyst Acid Catalyst (H⁺ or LA) Catalyst->Oxocarbenium Oxocarbenium->Chair_TS Intramolecular Attack Cyclic_Carbocation Cyclic Carbocation Chair_TS->Cyclic_Carbocation Tetrahydropyran Tetrahydropyran Product Cyclic_Carbocation->Tetrahydropyran Nucleophilic Quench Nucleophile Nucleophile (Nu⁻) Nucleophile->Tetrahydropyran

Caption: Generalized mechanism of the acid-catalyzed Prins cyclization.

Experimental Design: Key Considerations

The success of a Prins cyclization hinges on the careful selection of several key parameters:

  • Catalyst: The choice between a Lewis acid (e.g., InBr₃, BF₃·OEt₂, FeCl₃, BiCl₃) and a Brønsted acid (e.g., TFA, MsOH) can significantly influence reaction rates, yields, and stereoselectivity.[3][7][8] Mild Lewis acids are often preferred to avoid side reactions like epimerization.[1]

  • Solvent: Dichloromethane (CH₂Cl₂) is a commonly used solvent due to its inertness and ability to dissolve a wide range of substrates and catalysts.

  • Temperature: Reactions are typically conducted at low temperatures (e.g., -78 °C to 0 °C) to enhance stereoselectivity and minimize the formation of byproducts.

  • Substrates: The nature of the aldehyde and the homoallylic alcohol will impact the reactivity and the stereochemical outcome of the cyclization.

  • Nucleophile: The final product is determined by the nucleophile that traps the cyclic carbocation. This can be the counterion of the Lewis acid (e.g., halide), water, or an added external nucleophile.

Protocol 1: Lewis Acid-Catalyzed Prins Cyclization for the Synthesis of 4-Halotetrahydropyrans

This protocol details a general procedure for the synthesis of 4-halotetrahydropyrans using a mild Lewis acid catalyst, such as indium(III) bromide (InBr₃). This method is particularly effective for achieving high diastereoselectivity.[1][3]

Materials:

  • Homoallylic alcohol

  • Aldehyde

  • Indium(III) bromide (InBr₃) or another suitable Lewis acid

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles for inert atmosphere techniques

  • Low-temperature bath (e.g., dry ice/acetone)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (nitrogen or argon), add the homoallylic alcohol (1.0 equiv) and the aldehyde (1.1-1.5 equiv).

  • Solvent Addition: Dissolve the substrates in anhydrous dichloromethane (concentration typically 0.1 M).

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., -78 °C or 0 °C) using a low-temperature bath.

  • Catalyst Addition: In a separate flask, prepare a solution or slurry of the Lewis acid catalyst (e.g., InBr₃, 10-20 mol%) in anhydrous dichloromethane. Add the catalyst solution dropwise to the cooled reaction mixture over several minutes.

  • Reaction Monitoring: Stir the reaction at the low temperature and monitor its progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-halotetrahydropyran.

Protocol 2: Brønsted Acid-Catalyzed Prins Cyclization for the Synthesis of 4-Hydroxytetrahydropyrans

This protocol outlines a method using a Brønsted acid, such as trifluoroacetic acid (TFA), which can be effective for certain substrates. The use of phosphomolybdic acid in water has also been reported as an environmentally friendly alternative.[9]

Materials:

  • Homoallylic alcohol

  • Aldehyde

  • Trifluoroacetic acid (TFA) or another suitable Brønsted acid

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware as in Protocol 1

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the homoallylic alcohol (1.0 equiv) and the aldehyde (1.2 equiv) in anhydrous dichloromethane (0.1 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Catalyst Addition: Slowly add trifluoroacetic acid (10-30 mol%) to the stirred solution.

  • Reaction Monitoring: Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Workup and Purification: Follow the workup, extraction, drying, and purification steps as described in Protocol 1 to isolate the 4-hydroxytetrahydropyran product.

Catalyst and Condition Comparison

Catalyst SystemTypical LoadingTemperatureCommon NucleophileKey AdvantagesPotential Drawbacks
InBr₃/TMSBr 10-20 mol%0 °CBr⁻Mild conditions, high cis-selectivity, overcomes epimerization.[1][3]Cost of indium salts.
BF₃·OEt₂ Stoichiometric-78 °C to 0 °CF⁻ (from catalyst)Readily available and potent Lewis acid.[3]Can lead to racemization and side-chain exchange.[3]
FeCl₃ CatalyticRoom TempOH⁻ (from H₂O)Inexpensive, excellent for 4-hydroxy-THP synthesis.[7]Can be moisture sensitive.
BiCl₃ 5 mol%0 °CCl⁻Catalytic, efficient for 4-chloro-THP synthesis.[10]
TFA 10-30 mol%0 °CH₂OSimple to handle, effective for certain substrates.[3]Can be less selective than Lewis acids.
Phosphomolybdic Acid CatalyticRoom TempH₂OEnvironmentally friendly, can be performed in water.[9]Substrate scope may be limited.

Troubleshooting Common Issues

Even with optimized protocols, challenges can arise during a Prins cyclization. Understanding potential pitfalls is crucial for successful execution.

Troubleshooting_Prins Start Low Yield or Incomplete Reaction Check_Catalyst Check Catalyst Activity/ Purity Start->Check_Catalyst Check_Reagents Verify Purity of Starting Materials Start->Check_Reagents Increase_Loading Increase Catalyst Loading Check_Catalyst->Increase_Loading Change_Catalyst Switch to a Stronger Lewis/Brønsted Acid Check_Catalyst->Change_Catalyst Increase_Temp Increase Reaction Temperature Increase_Loading->Increase_Temp Poor_Stereoselectivity Poor Diastereoselectivity Lower_Temp Lower Reaction Temperature Poor_Stereoselectivity->Lower_Temp Change_Solvent Change Solvent Poor_Stereoselectivity->Change_Solvent Milder_Catalyst Use a Milder Lewis Acid (e.g., InBr₃) Poor_Stereoselectivity->Milder_Catalyst Check_TS Re-evaluate Transition State Model Milder_Catalyst->Check_TS Side_Products Formation of Side Products (e.g., Elimination, Racemization) Side_Products->Lower_Temp Side_Products->Milder_Catalyst Reduce_Time Reduce_Time Side_Products->Reduce_Time Reduce Reaction Time Quench_Promptly Quench_Promptly Side_Products->Quench_Promptly Reduce Reaction Time

Caption: Decision-making workflow for troubleshooting Prins cyclization reactions.

Common Problems and Solutions:

  • Low Yield:

    • Inactive Catalyst: Ensure the Lewis acid is anhydrous and of high purity.

    • Insufficient Activation: Consider a more potent Lewis or Brønsted acid, or increase the catalyst loading.

    • Low Reactivity: For less reactive substrates, a higher reaction temperature may be necessary, though this can compromise stereoselectivity.

  • Poor Diastereoselectivity:

    • High Temperature: Lowering the reaction temperature often enhances stereocontrol by favoring the more ordered, chair-like transition state.

    • Harsh Catalyst: Strong acids can lead to equilibration of intermediates. Switching to a milder catalyst can mitigate this.[1]

  • Side Reactions:

    • Racemization and Side-Chain Exchange: These are known side reactions, particularly with strong acids like BF₃·OEt₂.[3] Using milder conditions and shorter reaction times can help minimize these pathways.

    • Elimination: The intermediate carbocation can undergo elimination to form a dihydropyran. This is often favored at higher temperatures.

Conclusion

The Prins cyclization is a robust and highly valuable transformation for the stereoselective synthesis of tetrahydropyrans.[1][7] A thorough understanding of the reaction mechanism, careful consideration of the experimental parameters, and a systematic approach to troubleshooting are paramount for achieving high yields and selectivities. The protocols and insights provided herein serve as a comprehensive guide for researchers aiming to harness the power of this classic reaction in their synthetic endeavors, from fundamental research to the development of novel therapeutic agents.

References

  • Beilstein Journals. (2021-04-29). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. [Link]

  • National Institutes of Health (NIH). (n.d.). Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis. [Link]

  • ResearchGate. (2021-01-01). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. [Link]

  • National Institutes of Health (NIH). (n.d.). Racemization in Prins Cyclization Reactions. [Link]

  • NROChemistry. (n.d.). Prins Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives. [Link]

  • Semantic Scholar. (2021-04-29). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. [Link]

  • Åbo Akademi University Research Portal. (2015). Prins cyclization: synthesis of compounds with tetrahydropyran moiety over heterogeneous catalysts. [Link]

  • Organic Chemistry Portal. (n.d.). Prins Reaction. [Link]

  • National Institutes of Health (NIH). (2021-04-29). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. [Link]

  • ACS Omega. (2022-08-31). Recent Advances in the Prins Reaction. [Link]

  • Journal of the American Chemical Society. (2021-11-30). The Catalytic Asymmetric Intermolecular Prins Reaction. [Link]

  • CORE. (2023-05-23). Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinoc. [Link]

  • National Institutes of Health (NIH). (2022-08-31). Recent Advances in the Prins Reaction. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

purification strategies for polar chiral amines

Welcome to the Advanced Purification Support Center. Current Ticket: Purification Strategies for Polar Chiral Amines Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Open Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Purification Support Center. Current Ticket: Purification Strategies for Polar Chiral Amines Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Open

Executive Summary: The Polar Amine Paradox

Polar chiral amines (e.g., amino alcohols, amino acids, primary amines) present a dual challenge in purification:

  • Retention Failure: They are often too polar for standard Reversed-Phase (C18) retention, eluting in the void volume.

  • Peak Tailing: Their basic nitrogen interacts strongly with residual silanols on silica-based stationary phases, destroying resolution.

This guide moves beyond standard protocols to address these specific physicochemical failures.

Module 1: Triage & Method Selection

"Which technique fits my scale and purity constraints?"

Before starting, map your project requirements to the correct workflow. Do not force a crystallization on a 50 mg sample, and do not attempt HPLC resolution on 5 kg without a pilot plant.

purification_logic Start Start: Sample Assessment Scale_Check Scale Check Start->Scale_Check Small_Scale < 100 mg (Analytical/Discovery) Scale_Check->Small_Scale Med_Scale 100 mg - 100 g (Prep/Pilot) Scale_Check->Med_Scale Large_Scale > 100 g (Process) Scale_Check->Large_Scale Purity_Check Enantiomeric Excess (ee) > 90%? SFC Prep SFC (Preferred) Purity_Check->SFC No (Direct Separation) Cryst Dutch Resolution Crystallization Purity_Check->Cryst Yes (Enrichment) Deriv Derivatization (Marfey's) Small_Scale->Deriv No Chromophore/Low UV Small_Scale->SFC Standard Med_Scale->SFC High Solubility HPLC_POM HPLC (Polar Ionic Mode) Med_Scale->HPLC_POM Low Solubility in CO2 Large_Scale->Purity_Check

Figure 1: Decision matrix for selecting the optimal purification strategy based on scale and feedstock purity.

Module 2: Troubleshooting Chromatographic Issues (SFC & HPLC)

Issue #1: Severe Peak Tailing

Diagnosis: The amine moiety is undergoing ion-exchange interactions with acidic silanols on the column support.[1] The Fix: You must suppress ionization or block the silanols.

Strategy A: Supercritical Fluid Chromatography (SFC) SFC is the "Gold Standard" for polar amines due to the high diffusivity of CO₂ and the ability to use basic additives without damaging silica (unlike high pH aqueous HPLC).

  • Column Selection:

    • Primary Choice:Chlorinated Polysaccharide (e.g., Chiralpak IG/IC) or Crown Ether (Crownpak CR-I) for primary amines.

    • Why: Immobilized phases (IG/IC) tolerate stronger solvents; Crown Ethers specifically chelate primary amines [1].

  • Mobile Phase "Magic Mix":

    • CO₂: 60-80%

    • Co-solvent: Methanol (preferred over EtOH for polarity).

    • Additive (Critical): 0.1% - 0.5% Isopropylamine (IPA-amine) or Diethylamine (DEA) .

    • Note: For MS detection, substitute with Ammonium Hydroxide (0.1% in MeOH/Water 95:5).

Strategy B: Polar Ionic Mode (HPLC) If SFC is unavailable, do not use standard Normal Phase (Hexane/IPA). Use Polar Ionic Mode (PIM) . This uses non-aqueous polar solvents with acid/base ratios to tune selectivity.

Protocol: Polar Ionic Mode Setup

  • Stationary Phase: Macrocyclic Antibiotic (e.g., Chirobiotic V, T) or Immobilized Polysaccharide.

  • Mobile Phase: 100% Methanol (or MeOH/ACN 50:50).

  • Additives:

    • Acid: Acetic Acid (0.1%)

    • Base: Triethylamine (0.1%)

    • Mechanism:[1][2][3][4][5][6] The acid keeps the amine protonated; the base blocks silanols. The ratio controls retention time (more base = faster elution).

Data Comparison: Additive Effects on Peak Shape (USP Tailing Factor)

Additive in MeOH Co-SolventUSP Tailing (Primary Amine)Retention (k')Comments
None> 2.5 (Severe)1.2Unusable. Silanol interaction dominant.
0.1% TFA (Acid only)1.80.8Improved, but fronting may occur.
0.1% DEA (Base only)1.11.5Optimal. Silanols blocked.
0.1% NH₄OH (Aqueous)1.051.6Excellent shape, MS compatible [2].

Module 3: Scalable Resolution (Crystallization)

Issue #2: "I have 500g and Prep HPLC is too expensive."

Diagnosis: Classical salt resolution is required, but single-resolving-agent screens (e.g., just Tartaric acid) often fail to yield crystals or high ee. The Fix: Dutch Resolution .

Theory: Dutch Resolution uses a "family" of resolving agents (e.g., a mix of phenylalanine derivatives) simultaneously.[7] This forms a solid solution, which nucleates faster and often yields higher purity than single agents due to structural similarity in the crystal lattice [3].

Protocol: Dutch Resolution Screening

  • Prepare the Family: Create a stock solution containing a mix of structurally related resolving agents (e.g., D-Mandelic acid, D-Phenylglycine, D-4-hydroxyphenylglycine) in a 1:1:1 molar ratio.

  • Stoichiometry: Add 1.0 equivalent of the Resolving Agent Mix to 1.0 equivalent of your Racemic Amine.

  • Solvent: Dissolve in boiling MeOH or iPrOH.

  • Cooling: Allow to cool slowly to room temperature.

  • Harvest: Filter crystals.

  • Analyze: Check ee of the salt. If >90%, recrystallize. If <50%, switch to the "L" family of acids.

dutch_resolution Start Racemic Amine (1 eq) Mix Add 'Family' Mix (1 eq) (e.g., 3 related acids) Start->Mix Solvent Dissolve in boiling MeOH Mix->Solvent Nucleation Nucleation (Solid Solution) Solvent->Nucleation Filter Filter Crystals Nucleation->Filter Check Check ee% Filter->Check Success Recrystallize -> Free Base Check->Success > 80% ee Fail Switch Family (L-series) Check->Fail < 20% ee

Figure 2: Workflow for Dutch Resolution crystallization using mixed resolving agents.

Module 4: Derivatization Strategies

Issue #3: "My amine has no UV chromophore."

Diagnosis: Polar aliphatic amines (e.g., amino acids) are invisible to standard UV detectors and difficult to separate on chiral columns. The Fix: Marfey’s Reagent (FDAA) .

Theory: FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) reacts with primary/secondary amines to form diastereomers . These have strong UV absorbance (340 nm) and can be separated on a standard, cheap C18 column [4].

Protocol: Marfey’s Derivatization

  • Reaction: Mix 50 µL sample (50 mM) + 100 µL FDAA (1% in Acetone) + 20 µL NaHCO₃ (1M).

  • Incubation: Heat at 40°C for 60 minutes.

  • Quench: Add 20 µL HCl (2M) to stop the reaction.

  • Analysis: Inject onto a standard C18 HPLC column.

    • Mobile Phase: A: Water + 0.1% TFA, B: Acetonitrile + 0.1% TFA.

    • Gradient: 10% to 50% B over 40 mins.

    • Detection: 340 nm.[8][9]

  • Result: The L-L and L-D diastereomers will elute at different times.

References

  • Miller, L., & Yu, L. (2023).[10] Chiral column takes the crown for supercritical enantioseparation of primary amines. Wiley Analytical Science. Link

  • West, C., et al. (2022).[4] Developing complementary supercritical fluid chromatographic methods for a high throughput purification process. Diva Portal. Link

  • Vries, T., et al. (1998). The Family Approach to the Resolution of Racemates. Angewandte Chemie International Edition. Link

  • Thermo Fisher Scientific. (2021). FDAA, Marfey's Reagent Instructions. ThermoFisher.com. Link

Sources

Reference Data & Comparative Studies

Validation

spectroscopic data comparison for diastereomers of 3-methoxyoxan-4-amine

The following guide details the spectroscopic differentiation of the diastereomers of 3-methoxyoxan-4-amine (also known as 3-methoxytetrahydro-2H-pyran-4-amine). Executive Summary In medicinal chemistry, the 3-methoxyoxa...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the spectroscopic differentiation of the diastereomers of 3-methoxyoxan-4-amine (also known as 3-methoxytetrahydro-2H-pyran-4-amine).

Executive Summary

In medicinal chemistry, the 3-methoxyoxan-4-amine scaffold is a high-value building block, often serving as a polar, solubilizing surrogate for cyclohexyl or piperidinyl groups. However, its utility relies on the precise assignment of its stereochemistry. The molecule possesses two chiral centers (C3 and C4), resulting in two distinct diastereomers: (3,4)-cis (syn) and (3,4)-trans (anti).

Misassignment of these isomers is a common pitfall because both exist in rapid conformational equilibrium. This guide provides a self-validating spectroscopic workflow to distinguish them, relying on the Karplus relationship (


)  and NOE (Nuclear Overhauser Effect)  correlations.
The Core Differentiator
  • Trans-Isomer: Predominantly adopts a diequatorial conformation, characterized by a large vicinal coupling constant (

    
     Hz) between H3 and H4.
    
  • Cis-Isomer: Adopts an axial/equatorial conformation, characterized by a small vicinal coupling constant (

    
     Hz).
    

Structural Basis & Conformational Analysis

To interpret the spectra, one must understand the solution-state dynamics of the oxane (tetrahydropyran) ring.

The Chair Equilibrium

Like cyclohexane, the oxane ring prefers a chair conformation. The relative orientation of the substituents (Methoxy at C3, Amine at C4) dictates the NMR signals.

  • Trans (3,4-anti): The substituents can be either diequatorial or diaxial .

    • Diequatorial (Preferred): Steric bulk is minimized. The protons at C3 and C4 are trans-diaxial (180° dihedral angle).

    • Diaxial: Highly unfavorable due to 1,3-diaxial steric strain, though dipole minimization (anomeric-like effects) can slightly stabilize this form in non-polar solvents.

  • Cis (3,4-syn): One substituent must be axial and the other equatorial.

    • Conformer A: 3-OMe (axial) / 4-NH

      
       (equatorial).
      
    • Conformer B: 3-OMe (equatorial) / 4-NH

      
       (axial).
      
    • Result: The C3-H and C4-H protons are always gauche (approx. 60° dihedral angle) regardless of which conformer dominates.

Figure 1: Conformational drivers for NMR signal differentiation.

Spectroscopic Comparison Data

The following data represents the expected signals in DMSO-


  or CDCl

. Note that chemical shifts (

) may vary slightly with concentration, but the coupling constants (

)
and multiplicities are robust structural reporters.
H NMR Parameters (400 MHz)
FeatureTrans-Isomer (3,4-anti)Cis-Isomer (3,4-syn)Diagnostic Value
H4 Signal (

)
~2.6 – 2.9 ppm~2.9 – 3.2 ppmMedium (Shift varies)
H4 Multiplicity ddd (or td)dt (or q-like)High

9.0 – 11.5 Hz (Large)3.0 – 5.5 Hz (Small)CRITICAL
H3 Signal (

)
~3.0 – 3.2 ppm~3.3 – 3.5 ppmLow (Overlap likely)
H3 Multiplicity dddmultiplet (narrow)Medium
NOE Correlation H4

H2

/ H6

(Strong)
H4

H3
(Strong)
High

Interpretation:

  • The Trans Signal: Look for the H4 proton (alpha to nitrogen). In the trans isomer, it is an axial proton. It will show two large couplings: one to the axial H3 (~10 Hz) and one to the axial H5 (~10 Hz). This typically results in a wide triplet of doublets (td) or a wide ddd pattern.

  • The Cis Signal: The H4 proton is predominantly equatorial (or averaging equatorial). It lacks the large 180° coupling partners. Consequently, it appears as a narrower multiplet (often a dt or q ) with all couplings < 6 Hz.

C NMR Trends

While less definitive than


H NMR couplings, the carbon shifts reflect the "gamma-gauche" effect.
  • Cis-Isomer: The axial substituent experiences 1,3-diaxial compression, typically shielding (shifting upfield) the carbons at the

    
    -positions (C1/C5 relative to the substituent).
    
  • Trans-Isomer: With both groups equatorial, the ring carbons are generally more deshielded (downfield) compared to the cis form.

Experimental Workflow: The "Self-Validating" Protocol

To ensure 100% confidence in your assignment, follow this step-by-step decision tree. This protocol assumes you have isolated the amine (or its HCl salt).

Step 1: 1D H NMR Acquisition
  • Solvent: DMSO-

    
     is preferred to sharpen the exchangeable NH
    
    
    
    protons and prevent aggregation, but CDCl
    
    
    provides better resolution of ring protons.
  • Parameters: Acquire at least 32 scans with a sufficient relaxation delay (d1 > 2s) to ensure quantitative integration if purity is checked.

Step 2: Measure

Locate the H4 proton (typically 2.6–3.2 ppm).

  • Is the width of the multiplet (peak-to-peak) > 20 Hz?

    • This implies two large couplings (

      
      ). 
      
      
      
      Suspect TRANS .
  • Is the width of the multiplet < 12 Hz?

    • This implies only small couplings.

      
      Suspect CIS .
      
Step 3: NOESY / ROESY Confirmation (The "Killer" Experiment)

Run a 2D NOESY (mixing time 500ms). Focus on the cross-peaks for H4 .

  • Scenario A (Trans):

    • H4 is axial.

    • You see Strong NOE to H2

      
        and H6
      
      
      
      (the other axial protons on the same face).
    • You see Weak/No NOE to H3 (because H3 is trans-diaxial, 180° away).

  • Scenario B (Cis):

    • H4 is equatorial (or gauche to H3).

    • You see Strong NOE to H3 .

    • You see Weak/No NOE to H2

      
      /H6
      
      
      
      .

Figure 2: Logical decision tree for diastereomer assignment.

Synthesis & Separation Context

Understanding the origin of your sample aids assignment.

  • Reductive Amination: Reacting 3-methoxyoxan-4-one with an amine source and a reducing agent.

    • Sodium Triacetoxyborohydride (STAB): Often favors the thermodynamic product (Trans ).

    • Bulky Hydrides / Catalytic Hydrogenation: May increase the ratio of the kinetic product (Cis ).

  • Separation: The diastereomers are typically separable by flash chromatography on silica gel.

    • Elution Order: The Cis isomer (more compact/polar interaction) often elutes after the Trans isomer in standard MeOH/DCM systems, though this can reverse depending on the amine protecting group (e.g., Boc-protected variants often separate easily).

References

  • Specific Isomer Identification

    • (3R,4S)-3-Methoxytetrahydro-2H-pyran-4-amine (Cis): CAS 1421066-70-7 .[1][2][3]

    • Cis-racemate: CAS 955027-73-3 .[4]

    • Source:

  • General NMR Principles for Tetrahydropyrans

    • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016.
    • Karplus Equation & Ring Coupling:

  • Synthesis of 3,4-Disubstituted Pyrans

    • Organic Letters, 2007, 9, 1931-1934.[5] (General strategies for disubstituted pyran synthesis).

Sources

Safety & Regulatory Compliance

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